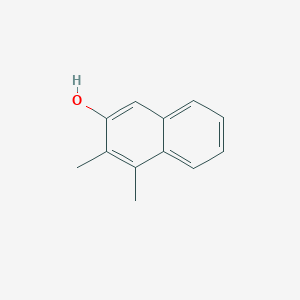

3,4-Dimethyl-2-naphthol

Description

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3,4-dimethylnaphthalen-2-ol |

InChI |

InChI=1S/C12H12O/c1-8-9(2)12(13)7-10-5-3-4-6-11(8)10/h3-7,13H,1-2H3 |

InChI Key |

DPQILBPFOYSPEV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=CC=CC=C12)O)C |

Canonical SMILES |

CC1=C(C(=CC2=CC=CC=C12)O)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Asymmetric Synthesis

3,4-Dimethyl-2-naphthol serves as a chiral auxiliary in asymmetric synthesis. It has been utilized to produce optically active compounds through various reactions. For instance, it can be involved in the synthesis of aminonaphthols that demonstrate biological activity, which are crucial in creating pharmaceuticals . The compound's ability to form stable complexes with metals enhances its utility as a ligand in catalysis.

Table 1: Synthesis Applications of this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Friedel-Crafts Reaction | Reaction with α-trifluoromethylimines to form chiral products | 71-86 |

| N-Methylation | Formation of tertiary aminonaphthol via N-methylation | 65 |

| Enantioselective Alkenylation | Catalyzed by optically active tertiary aminonaphthol | >99 |

Pharmaceutical Applications

This compound has shown potential in medicinal chemistry due to its biological properties. Research indicates that derivatives of naphthol compounds possess antibacterial and anticancer activities. For example, studies have demonstrated that certain naphthoquinones derived from naphthols exhibit significant antiproliferative effects against cancer cells .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of naphthoquinones derived from this compound, researchers found that these compounds could inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways related to cancer progression.

Material Science

Dyes and Pigments

this compound is also used in the production of dyes and pigments due to its ability to form colored complexes with metals. This property is exploited in textile and cosmetic industries where vibrant colors are required.

Table 2: Material Applications of this compound

| Application Type | Description |

|---|---|

| Dyes | Used as a precursor for synthetic dyes |

| Pigments | Forms stable complexes for coloring agents |

Environmental Applications

Research has indicated that naphthol compounds can be used as chemosensors for detecting environmental pollutants such as fluoride ions. The interaction between the hydroxyl groups of naphthols and fluoride ions allows for sensitive detection methods .

Case Study: Fluoride Detection

A study highlighted the development of a fluorescent chemosensor based on aminonaphthol that selectively recognizes fluoride anions with high sensitivity. This application underscores the potential of this compound derivatives in environmental monitoring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 3,4-Dimethyl-2-naphthol, highlighting differences in substituents and molecular properties:

Physicochemical Properties

- Solubility : Hydrogenated analogs like 1,2,3,4-Tetrahydro-2-naphthol show increased solubility in polar solvents compared to fully aromatic naphthols due to reduced ring rigidity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dimethyl-2-naphthol, and how can purity be ensured during isolation?

- Methodological Answer : A common approach involves alkylation or hydroxylation of naphthalene derivatives under controlled conditions. For example, reacting 2-naphthol with methylating agents (e.g., methyl iodide) in the presence of a base like NaOH, followed by reflux in solvents such as DMF. Isolation typically involves recrystallization from ethanol or acetone to remove unreacted starting materials. Purity is confirmed via melting point analysis and spectroscopic techniques (e.g., IR for hydroxyl and methyl group validation) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Key markers include O-H stretching (~3200 cm⁻¹) and aromatic C-H bending (~750-850 cm⁻¹).

- ¹H NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm) and methyl group singlets (δ 2.1–2.5 ppm). Integration ratios help confirm substitution patterns.

- Cross-referencing experimental data with computational predictions (e.g., DFT-calculated spectra) resolves ambiguities .

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Decomposition at high temperatures can release CO, CO₂, and NOₓ; thus, self-contained breathing apparatus (SCBA) and flame-resistant gloves are critical. Monitor reaction stability via thermal analysis (DSC/TGA) to prevent runaway reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound derivatives?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.

- Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) may improve regioselectivity.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions.

- Use DoE (Design of Experiments) to statistically analyze parameter interactions .

Q. How can contradictory spectral data between theoretical and experimental results be resolved for this compound derivatives?

- Methodological Answer :

- Artifact Analysis : Re-examine sample preparation (e.g., solvent purity, crystallization conditions).

- Iterative Testing : Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, controlled humidity).

- Computational Validation : Compare experimental peaks with DFT-simulated spectra for conformational isomers or tautomeric forms .

Q. What strategies integrate computational chemistry with experimental data to predict novel reactivity pathways for this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Model reaction trajectories to identify intermediates.

- QM/MM Hybrid Methods : Study solvent effects on reaction mechanisms.

- Machine Learning : Train models on existing kinetic data to predict optimal reaction parameters.

- Validate predictions via small-scale exploratory syntheses .

Q. How can researchers address discrepancies in thermal stability data for this compound across studies?

- Methodological Answer :

- Controlled Replication : Standardize TGA/DSC protocols (heating rate, atmosphere).

- Batch Comparison : Test multiple synthesis batches to isolate batch-specific impurities.

- Peer Data Review : Cross-reference with published decomposition profiles of structurally similar naphthols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.